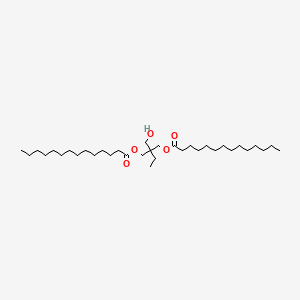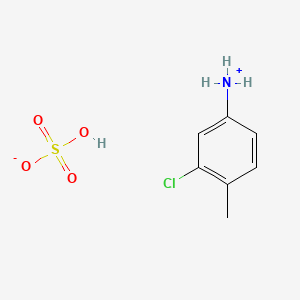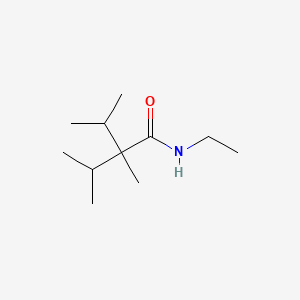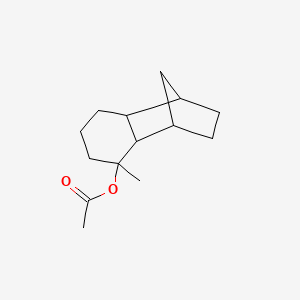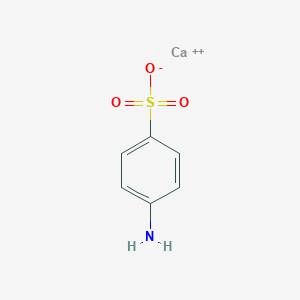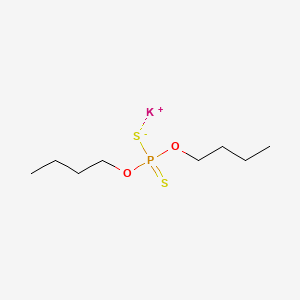
Potassium O,O-dibutyl dithiophosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium O,O-dibutyl dithiophosphate is a chemical compound with the molecular formula C8H18KO2PS2 and a molecular weight of 280.429 g/mol . It is commonly used in various industrial applications, particularly in the mining and metallurgical industries. This compound is known for its role as a flotation agent, aiding in the separation of valuable minerals from ores .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Potassium O,O-dibutyl dithiophosphate can be synthesized through the reaction of phosphorus pentasulfide (P2S5) with butanol in the presence of potassium hydroxide (KOH). The reaction typically proceeds as follows:
P2S5+4C4H9OH+2KOH→2(C4H9O)2P(S)SK+2H2O
This reaction is carried out under controlled conditions to ensure the complete conversion of reactants to the desired product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then purified through filtration and distillation to obtain the final product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions: Potassium O,O-dibutyl dithiophosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: It can be reduced to form thiophosphates.
Substitution: The compound can undergo substitution reactions with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under mild conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiophosphates.
Substitution: Various substituted dithiophosphates.
Applications De Recherche Scientifique
Potassium O,O-dibutyl dithiophosphate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of potassium O,O-dibutyl dithiophosphate involves its interaction with metal ions and mineral surfaces. The compound acts as a collector in flotation processes by forming complexes with metal ions, which enhances the hydrophobicity of the mineral particles, allowing them to be separated from the gangue . The molecular targets include metal sulfides and oxides, and the pathways involved include coordination and adsorption processes .
Comparaison Avec Des Composés Similaires
- Potassium O,O-diethyl dithiophosphate
- Sodium O,O-dibutyl dithiophosphate
- Ammonium O,O-dibutyl dithiophosphate
Comparison: Potassium O,O-dibutyl dithiophosphate is unique due to its specific alkyl chain length, which influences its solubility, reactivity, and selectivity in flotation processes. Compared to its diethyl counterpart, the dibutyl variant offers better selectivity and efficiency in certain mineral separations . Sodium and ammonium salts of similar dithiophosphates may exhibit different solubility and reactivity profiles, making them suitable for different applications .
Propriétés
Numéro CAS |
27515-40-8 |
|---|---|
Formule moléculaire |
C8H18KO2PS2 |
Poids moléculaire |
280.4 g/mol |
Nom IUPAC |
potassium;dibutoxy-sulfanylidene-sulfido-λ5-phosphane |
InChI |
InChI=1S/C8H19O2PS2.K/c1-3-5-7-9-11(12,13)10-8-6-4-2;/h3-8H2,1-2H3,(H,12,13);/q;+1/p-1 |
Clé InChI |
LUGNQPINIMSPRT-UHFFFAOYSA-M |
SMILES canonique |
CCCCOP(=S)(OCCCC)[S-].[K+] |
Numéros CAS associés |
2253-44-3 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


